Fluorescein-12-dutp
Descripción general
Descripción
Fluoresceína-12-dUTP es un análogo de nucleótido marcado fluorescentemente que se utiliza ampliamente en biología molecular y bioquímica. Es un derivado del trifosfato de desoxiuridina (dUTP) donde la base uridina se modifica con un residuo de fluoresceína. Este compuesto se utiliza principalmente para el etiquetado de ADN en diversas aplicaciones como la reacción en cadena de la polimerasa (PCR), la traducción de muescas y el etiquetado aleatorio de cebadores .
Mecanismo De Acción
Fluoresceína-12-dUTP ejerce sus efectos al incorporarse al ADN durante las reacciones enzimáticas. El residuo de fluoresceína actúa como una etiqueta fluorescente, lo que permite visualizar el ADN marcado bajo un microscopio de fluorescencia. La incorporación está facilitada por las ADN polimerasas, que reconocen la Fluoresceína-12-dUTP como sustrato y la incorporan al ADN en crecimiento .
Análisis Bioquímico
Biochemical Properties
Fluorescein-12-dUTP plays a crucial role in biochemical reactions by serving as a substrate for several DNA polymerases, including Taq DNA polymerase, phi29 DNA polymerase, and DNA polymerase I (both holoenzyme and Klenow fragment). It is also a substrate for terminal transferase and reverse transcriptases from avian myeloblastosis virus (AMV) and Moloney murine leukemia virus (M-MuLV) . The compound is incorporated into DNA during synthesis, replacing dTTP, and the resulting fluorescently labeled DNA can be used for various hybridization techniques .
Cellular Effects
This compound influences cellular processes by enabling the visualization of DNA within cells. This compound is used to label DNA during replication or repair, allowing researchers to study cell cycle dynamics, DNA damage, and repair mechanisms. The incorporation of this compound into DNA does not significantly alter the normal cellular processes, making it a valuable tool for studying gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by being incorporated into DNA in place of dTTP during DNA synthesis. This incorporation is facilitated by various DNA polymerases and reverse transcriptases. The fluorescent tag on this compound allows for the detection and visualization of the labeled DNA, enabling researchers to track DNA synthesis and localization within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound is generally stable when stored at -20°C and protected from light. Short-term exposure to ambient temperature is possible, but prolonged exposure can lead to degradation and reduced labeling efficiency . Over time, the fluorescent signal from this compound-labeled DNA may diminish, necessitating careful handling and storage to maintain its effectiveness .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At optimal concentrations, the compound effectively labels DNA without causing significant toxicity. At high doses, there may be adverse effects, including potential interference with normal DNA synthesis and cellular functions . It is essential to optimize the concentration of this compound for each specific application to achieve the desired labeling efficiency without inducing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA synthesis and repair. It interacts with enzymes such as DNA polymerases and reverse transcriptases, which incorporate the compound into DNA. The fluorescent tag on this compound does not significantly alter the metabolic flux or levels of metabolites, making it a suitable tool for studying DNA-related processes .
Transport and Distribution
Within cells, this compound is transported and distributed similarly to its natural counterpart, dTTP. It is incorporated into DNA during synthesis and can be detected in various cellular compartments where DNA replication or repair occurs. The compound’s fluorescent tag allows for the visualization of its distribution within cells and tissues .
Subcellular Localization
This compound is localized to the nucleus, where DNA synthesis and repair take place. The compound is incorporated into newly synthesized DNA, allowing researchers to visualize and track DNA within the nucleus. The fluorescent tag on this compound does not interfere with its incorporation into DNA, ensuring accurate labeling and detection .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La fluoresceína-12-dUTP se sintetiza mediante la conjugación de fluoresceína al grupo aminoalílico del dUTP. La síntesis implica múltiples pasos, incluida la protección de los grupos funcionales, las reacciones de acoplamiento y los pasos de desprotección. Las condiciones de reacción normalmente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .
Métodos de producción industrial
En entornos industriales, la producción de Fluoresceína-12-dUTP sigue rutas sintéticas similares, pero a mayor escala. El proceso implica máquinas de síntesis automatizadas, cromatografía líquida de alto rendimiento (HPLC) para purificación y estrictas medidas de control de calidad para garantizar la coherencia y la fiabilidad del producto .
Análisis De Reacciones Químicas
Tipos de reacciones
Fluoresceína-12-dUTP experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El residuo de fluoresceína puede sustituirse por otros grupos funcionales para modificar sus propiedades.
Incorporación enzimática: Se puede incorporar al ADN mediante diversas ADN polimerasas durante la PCR, la traducción de muescas y otras técnicas de etiquetado
Reactivos y condiciones comunes
Los reactivos comunes utilizados en reacciones que involucran Fluoresceína-12-dUTP incluyen:
ADN polimerasas: ADN polimerasa Taq, fragmento de Klenow y ADN polimerasa I.
Tampones: Tris-HCl, EDTA, NaCl y DTT.
Disolventes: Soluciones acuosas y disolventes orgánicos para la síntesis
Principales productos formados
Los principales productos formados a partir de reacciones que involucran Fluoresceína-12-dUTP son fragmentos de ADN marcados fluorescentemente, que se utilizan en diversas aplicaciones de biología molecular .
Aplicaciones Científicas De Investigación
Fluoresceína-12-dUTP tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Se utiliza en la síntesis de nucleótidos marcados fluorescentemente para estudiar las interacciones y la dinámica del ADN.
Biología: Se emplea en la hibridación in situ fluorescente (FISH) para detectar secuencias de ADN específicas en células y tejidos.
Medicina: Se utiliza en ensayos de diagnóstico para detectar mutaciones genéticas y monitorizar la expresión génica.
Industria: Se aplica en el desarrollo de biosensores y kits de diagnóstico para detectar patógenos y trastornos genéticos .
Comparación Con Compuestos Similares
Compuestos similares
Fluoresceína-5-dUTP: Otro nucleótido marcado con fluoresceína con aplicaciones similares pero propiedades estructurales diferentes.
Biotina-11-dUTP: Un nucleótido marcado con biotina utilizado para el etiquetado no fluorescente del ADN.
Tetrametilrodamina-5-dUTP: Un nucleótido marcado con rodamina utilizado para el etiquetado fluorescente rojo .
Singularidad
Fluoresceína-12-dUTP es único debido a su alta intensidad de fluorescencia, estabilidad y compatibilidad con diversas ADN polimerasas. Su enlace optimizado garantiza una incorporación eficiente al ADN, lo que lo convierte en una opción preferida para muchas aplicaciones de biología molecular .
Actividad Biológica
Fluorescein-12-dUTP is a fluorescently labeled nucleotide analog that plays a significant role in molecular biology, particularly in nucleic acid labeling and detection methods. This compound is utilized extensively in various applications, including PCR, reverse transcription, and fluorescence in situ hybridization (FISH). This article reviews the biological activity of this compound, discussing its properties, applications, and relevant research findings.
This compound is a modified form of deoxyuridine triphosphate (dUTP) that incorporates the fluorescein dye. Its spectral properties include an excitation maximum at 498 nm and an emission maximum at 517 nm, making it suitable for fluorescence detection methods .
Table 1: Spectral Properties of this compound
Property | Value |
---|---|
Excitation Max (nm) | 498 |
Emission Max (nm) | 517 |
Applications in Molecular Biology
This compound is primarily used for:
- Enzymatic Labeling : It can replace natural dTTP in enzymatic reactions such as PCR, nick translation, and random primed labeling. This allows for the incorporation of fluorescein into newly synthesized DNA strands .
- Fluorescence In Situ Hybridization (FISH) : The dye-labeled DNA probes generated using this compound are ideal for FISH applications, enabling visualization of specific nucleic acid sequences within cells .
- Microarray Analysis : Fluorescein-labeled probes are also employed in microarray experiments for gene expression profiling, allowing researchers to analyze multiple genes simultaneously .
1. Detection of m6A Modifications
A study utilized this compound to monitor RNA N6-methyladenosine (m6A) modifications. The method, termed SMART (site-specific monitoring of m6A via reverse transcription), involved crosslinking m6A antibodies to RNA before reverse transcription with fluorescein-labeled dUTP. This approach allowed for the identification of m6A status at specific sites without amplifying the transcript, demonstrating the utility of this compound in RNA modification studies .
2. Karyotyping Using Fluorescent Probes
In another research application, this compound was used in chromosome painting techniques. The study involved labeling repetitive DNA sequences with fluorescein to create distinct banding patterns for karyotyping purposes. This method showcased the effectiveness of fluorescein-labeled probes in cytogenetic analysis .
3. Optimization of PCR Conditions
Research has shown that optimizing the ratio of this compound to dTTP can significantly enhance PCR efficiency. Recommended ratios range from 30-50% this compound to 70-50% dTTP depending on specific experimental conditions. This optimization is crucial for achieving high incorporation rates and product yields during amplification processes .
Propiedades
IUPAC Name |
[[5-[5-[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H43N4O21P3/c44-23-8-11-27-30(16-23)60-31-17-24(45)9-12-28(31)39(27)26-10-7-21(15-25(26)37(50)62-39)35(48)41-13-3-1-2-6-33(47)40-14-4-5-22-19-43(38(51)42-36(22)49)34-18-29(46)32(61-34)20-59-66(55,56)64-67(57,58)63-65(52,53)54/h4-5,7-12,15-17,22,29,32,34,44-46H,1-3,6,13-14,18-20H2,(H,40,47)(H,41,48)(H,55,56)(H,57,58)(H,42,49,51)(H2,52,53,54) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGRZULTMFHDJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H43N4O21P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
996.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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